molecular formula C11H8Cl2FNO2S B8732265 3-Dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone CAS No. 592543-25-4

3-Dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone

Cat. No. B8732265
M. Wt: 308.2 g/mol
InChI Key: VDLYEHVRXFKBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07041677B2

Procedure details

The crude product (2) was used in the second stage. To a stirred solution of 673 mg (2.873 mmol) of compound (2) in 80 ml DCM, ˜80%, m-chloroperbenzoic acid (MCPBA) (620 mg, 2.873 mmol) was added in a few portions over a period of 1 minute at 0° C. The stirred mixture was allowed to warm to room temperature, was stirred for one hour and then an additional 18 mg of MCPBA was added to complete the transformation. After 30 minutes stirring at room temperature the reaction solution was washed with 15 ml of 5% aqueous sodium carbonate. The aqueous layer was extracted two times with 60 ml of DCM each and the combined DCM solutions were dried over sodium sulfate and concentrated. The residue 660 mg was chromatographed on silica gel with hexane-ethyl acetate (gradient 1:1, 2:3, 1:2) to give 358 mg (50% yield) of racemic 7-fluoro-3-fluoromethylsulfinyl-1-methyl-4-quinolone (3) (monofluoroflosequinan) as a white solid. 1H NMR, CDCl3; δ=3.93 s, 3H, N—CH3; 5.75, 5.73, 5.59, 5.56, 5.46, 5.43, 5.30, 5.27 (8 lines, AB part of ABX), 2H, CH2; 7.18-7.30 m, 2H, H at C8 & C6; 7.98 s, 1H, H at C2; 8.44 dd, 1H, J=9.0 & 6.3 Hz, H at C5.
Name
crude product ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound ( 2 )
Quantity
673 mg
Type
reactant
Reaction Step Two
Quantity
620 mg
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
18 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:17])[S:3][C:4]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][C:9]([F:15])=[CH:10][CH:11]=2)[N:6]([CH3:16])[CH:5]=1.ClC1C=CC=C(C(OO)=[O:26])C=1>C(Cl)Cl.ClC1C=CC=C(C(OO)=O)C=1>[Cl:17][CH:2]([Cl:1])[S:3]([C:4]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][C:9]([F:15])=[CH:10][CH:11]=2)[N:6]([CH3:16])[CH:5]=1)=[O:26]

Inputs

Step One
Name
crude product ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
Step Two
Name
compound ( 2 )
Quantity
673 mg
Type
reactant
Smiles
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
Name
Quantity
620 mg
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
18 mg
Type
catalyst
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 30 minutes stirring at room temperature the reaction solution
Duration
30 min
WASH
Type
WASH
Details
was washed with 15 ml of 5% aqueous sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted two times with 60 ml of DCM each and the combined DCM solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue 660 mg was chromatographed on silica gel with hexane-ethyl acetate (gradient 1:1, 2:3, 1:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 358 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.